molecular formula C13H7ClF3N3O4 B5159189 (4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine

(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine

Cat. No. B5159189
M. Wt: 361.66 g/mol
InChI Key: CPTVCQUBHOQGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine, commonly known as DNTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTF is a yellow crystalline solid that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DNTF is based on its ability to interact with nitroaromatic compounds. DNTF can form a complex with nitroaromatic compounds, leading to a change in its fluorescence properties. The complex formation is based on the charge transfer interaction between DNTF and nitroaromatic compounds.
Biochemical and Physiological Effects
DNTF has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that DNTF is non-toxic and non-carcinogenic. DNTF has been shown to have low toxicity towards different cell lines, including human liver cells and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNTF in lab experiments is its high sensitivity and selectivity towards nitroaromatic compounds. DNTF can be used as a fluorescent probe for the detection of nitroaromatic compounds in different samples, including soil, water, and air. However, one of the limitations of using DNTF is its high cost and limited availability.

Future Directions

For the research on DNTF include the development of new synthesis methods to reduce the cost and increase the availability of DNTF. Further studies are needed to investigate the biochemical and physiological effects of DNTF. Additionally, the potential applications of DNTF in other fields, such as medicine and environmental monitoring, should be explored.

Synthesis Methods

DNTF can be synthesized using different methods, including the reaction of 2,6-dinitro-4-trifluoromethylphenol with 4-chloroaniline in the presence of a catalyst. Another method involves the reaction of 4-chloroaniline with 2,6-dinitro-4-trifluoromethylbenzoyl chloride in the presence of a base. Both methods have been reported to yield high purity DNTF.

Scientific Research Applications

DNTF has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of explosives detection. DNTF has been shown to have high sensitivity and selectivity towards nitroaromatic compounds, which are commonly used in explosives. DNTF can be used as a fluorescent probe for the detection of nitroaromatic compounds in different samples, including soil, water, and air.

properties

IUPAC Name

N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3O4/c14-8-1-3-9(4-2-8)18-12-10(19(21)22)5-7(13(15,16)17)6-11(12)20(23)24/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTVCQUBHOQGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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